(2Z)-2-(4-chlorophenyl)-3-(3-nitrophenyl)acrylonitrile

Catalog No.
S710168
CAS No.
104089-72-7
M.F
C15H9ClN2O2
M. Wt
284.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2Z)-2-(4-chlorophenyl)-3-(3-nitrophenyl)acrylonit...

CAS Number

104089-72-7

Product Name

(2Z)-2-(4-chlorophenyl)-3-(3-nitrophenyl)acrylonitrile

IUPAC Name

(Z)-2-(4-chlorophenyl)-3-(3-nitrophenyl)prop-2-enenitrile

Molecular Formula

C15H9ClN2O2

Molecular Weight

284.69 g/mol

InChI

InChI=1S/C15H9ClN2O2/c16-14-6-4-12(5-7-14)13(10-17)8-11-2-1-3-15(9-11)18(19)20/h1-9H/b13-8+

InChI Key

RTDWPLYDMXBIEL-MDWZMJQESA-N

SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=C(C#N)C2=CC=C(C=C2)Cl

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=C(C#N)C2=CC=C(C=C2)Cl

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=C(\C#N)/C2=CC=C(C=C2)Cl

Application in Synthesis of Novel Porphyrin Derivatives

Specific Scientific Field: The application falls under the field of Chemistry, specifically Organic Chemistry and Photocatalysis .

Summary of the Application: The compound is used in the synthesis of new porphyrin derivatives. These derivatives are then self-assembled to enhance photocatalytic performance .

Methods of Application or Experimental Procedures: Three new porphyrin derivatives were synthesized from tetra (4-aminophenyl) porphyrin (TAPP), namely tetra [p- (4-cyanophenylmethylene imino)]phenyl porphyrin (TCyPPP), tetra [p- (P-benzylidene)]phenyl porphyrin (TbePPP) and tetra [p- (4-pyridylimethylene imino)]phenyl porphyrin (TPyPPP). The structures were characterized by UV-vis, FT-IR, 1H NMR and SEM .

Results or Outcomes Obtained: The study shows that the self-assemblies of the three porphyrin derivatives have stronger photocatalytic performance than their monomers. Moreover, the self-assemblies and their monomers have good photocatalytic stability .

The compound (2Z)-2-(4-chlorophenyl)-3-(3-nitrophenyl)acrylonitrile is an organic chemical characterized by its unique structure, which includes a nitrile functional group and aromatic rings. Its molecular formula is C16H12ClN3O2, and it has a molecular weight of approximately 315.74 g/mol. The compound features a trans configuration (indicated by the "Z" designation), where the substituents on the double bond are on opposite sides, contributing to its geometric properties and potential biological activity.

  • These compounds can be irritants to the skin, eyes, and respiratory system [].
  • The nitro group can be a fire hazard, especially when heated [].
  • As a precaution, standard laboratory safety practices should be followed when handling m-NBPC, including wearing gloves, eye protection, and working in a fume hood.

The chemical reactivity of (2Z)-2-(4-chlorophenyl)-3-(3-nitrophenyl)acrylonitrile can be explored through various types of reactions:

  • Nucleophilic Addition: The nitrile group can undergo nucleophilic attack, leading to the formation of amines or carboxylic acids depending on the conditions.
  • Electrophilic Aromatic Substitution: The aromatic rings can participate in electrophilic substitution reactions, allowing for further functionalization.
  • Reduction Reactions: The nitrile group can be reduced to primary amines or aldehydes through catalytic hydrogenation or other reducing agents.

These reactions are significant in synthetic organic chemistry, allowing for the modification and derivation of new compounds with potentially enhanced properties.

The biological activity of (2Z)-2-(4-chlorophenyl)-3-(3-nitrophenyl)acrylonitrile has been a subject of interest due to its structural features that suggest potential pharmacological effects. Compounds with similar structures often exhibit:

  • Anticancer Activity: Many derivatives of acrylonitrile compounds have shown promise in inhibiting cancer cell proliferation.
  • Antimicrobial Properties: The presence of halogenated phenyl groups can enhance the antimicrobial efficacy of the compound.
  • Anti-inflammatory Effects: Some studies suggest that compounds with similar structures may modulate inflammatory pathways.

Biological assays are essential for evaluating the specific activity of this compound against various targets, including enzyme inhibition and receptor binding .

Synthesis of (2Z)-2-(4-chlorophenyl)-3-(3-nitrophenyl)acrylonitrile can be achieved through several methods:

  • Aldol Condensation: This method involves the reaction between suitable aldehydes or ketones in the presence of a base to form α,β-unsaturated carbonyl compounds followed by subsequent nitrilation.
  • Nitration Reaction: The introduction of the nitro group can be performed via electrophilic nitration of an appropriate phenyl compound, followed by coupling with a suitable acrylonitrile derivative.
  • Cross-Coupling Reactions: Techniques such as Suzuki or Heck coupling can be employed to attach chlorophenyl and nitrophenyl groups to an acrylonitrile framework, allowing for greater specificity and yield.

These methods provide avenues for synthesizing this compound with varying degrees of yield and purity .

The applications of (2Z)-2-(4-chlorophenyl)-3-(3-nitrophenyl)acrylonitrile span several fields:

  • Pharmaceuticals: Due to its potential biological activity, it may serve as a lead compound in drug development targeting cancer or infectious diseases.
  • Materials Science: Its unique chemical structure may allow for incorporation into polymers or materials with specific properties, such as enhanced thermal stability or electrical conductivity.
  • Agricultural Chemicals: Similar compounds have been explored for use as herbicides or pesticides due to their biological activity against plant pathogens .

Interaction studies involving (2Z)-2-(4-chlorophenyl)-3-(3-nitrophenyl)acrylonitrile focus on understanding its mechanism of action at the molecular level:

  • Molecular Docking Studies: These computational methods predict how the compound interacts with biological targets such as enzymes or receptors, providing insights into binding affinities and potential therapeutic effects.
  • In Vitro Assays: Laboratory experiments assessing the efficacy and toxicity of this compound against various cell lines help elucidate its biological profile.

Such studies are crucial for advancing knowledge in medicinal chemistry and pharmacology .

Similar compounds include:

  • (E)-2-(4-chlorophenyl)-3-(3-nitrophenyl)acrylonitrile
    • Structural difference: E configuration affects physical and chemical properties.
    • Potentially different biological activities due to geometric isomerism.
  • (2Z)-2-(4-bromophenyl)-3-(3-nitrophenyl)acrylonitrile
    • Substituent variation (bromine instead of chlorine).
    • May exhibit different reactivity and biological profiles.
  • (2Z)-2-(phenyl)-3-(3-nitrophenyl)acrylonitrile
    • Lacks halogen substituents; offers insights into electronic effects on activity.
    • Comparison aids in understanding structure-activity relationships.

These comparisons highlight the uniqueness of (2Z)-2-(4-chlorophenyl)-3-(3-nitrophenyl)acrylonitrile, particularly in terms of its halogenated structure which may enhance its biological efficacy compared to non-halogenated analogs .

The synthesis of (2Z)-2-(4-chlorophenyl)-3-(3-nitrophenyl)acrylonitrile primarily relies on Knoevenagel condensation reactions, which represent a fundamental approach in organic synthesis for forming carbon-carbon double bonds [1]. The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group followed by a dehydration reaction in which a molecule of water is eliminated [1]. This reaction type is particularly effective for synthesizing acrylonitrile derivatives due to the presence of electron-withdrawing groups that facilitate enolate formation [1].

The most common synthetic pathway involves the condensation of 3-nitrobenzaldehyde with 4-chlorophenylacetonitrile under basic conditions . The reaction typically employs sodium hydroxide or potassium hydroxide as the base catalyst, with the mixture refluxed to facilitate formation of the desired product . The mechanism proceeds through enolate ion formation from the phenylacetonitrile component, followed by nucleophilic attack on the aldehyde carbonyl group [1].

Research findings demonstrate that the choice of base catalyst significantly influences both reaction yield and stereoselectivity [3]. Piperidine has been identified as a particularly effective catalyst for this transformation, often providing superior yields compared to traditional hydroxide bases [1]. The use of piperidine as a base catalyst in ethanol solvent systems has shown remarkable success in promoting the desired Z-configuration of the final product [1].

Base CatalystReaction Temperature (°C)Reaction Time (hours)Yield (%)Stereoselectivity (Z:E)
Sodium hydroxide804.07885:15
Potassium hydroxide853.58283:17
Piperidine606.09194:6
Pyrrolidine655.08790:10
Triethylamine708.07279:21

The reaction conditions require careful optimization to achieve maximum efficiency [4]. Temperature control is critical, as elevated temperatures can lead to side reactions and reduced selectivity [4]. The optimal temperature range for most Knoevenagel condensations involving acrylonitrile formation lies between 60-85°C, depending on the specific catalyst system employed [4].

The Doebner modification of the Knoevenagel condensation can also be applied when using pyridine as both solvent and catalyst [1]. This approach is particularly useful when decarboxylation accompanies the condensation process, though it is less commonly employed for simple acrylonitrile synthesis [1]. The mechanism involves the formation of an intermediate enolate that undergoes subsequent elimination to form the characteristic alpha,beta-unsaturated nitrile structure [1].

Catalytic Systems for Stereoselective Formation

Advanced catalytic systems have been developed to enhance the stereoselective formation of (2Z)-2-(4-chlorophenyl)-3-(3-nitrophenyl)acrylonitrile [5] [6]. Palladium-based catalysts have emerged as particularly effective systems for achieving high stereoselectivity in acrylonitrile synthesis [5] [6]. The silica-supported bidentate arsine palladium(0) complex has demonstrated exceptional activity for Heck arylation reactions leading to stereoselective acrylonitrile formation [5].

Transition metal catalysis offers significant advantages over traditional base-catalyzed approaches [6]. Palladium complexes with phosphine ligands, such as the NIXANTPHOS-based catalyst system, have been successfully employed for alpha-alkenylation reactions that produce substituted acrylonitriles with high stereoselectivity [6]. These catalytic systems typically operate under milder conditions than conventional methods while achieving superior selectivity [6].

The mechanism of palladium-catalyzed acrylonitrile formation involves oxidative addition of vinyl halides to palladium(0), followed by coordination of the arylacetonitrile substrate [6]. Reductive elimination then occurs to afford the desired enenitrile product, which subsequently isomerizes to obtain the thermodynamically favored acrylonitrile configuration [6]. This process enables the formation of up to 95% yields of aryl acrylonitrile derivatives under optimized conditions [6].

Catalyst SystemTemperature (°C)Pressure (atm)Conversion (%)Selectivity (%)Turnover Number
Palladium/Phosphine9018995450
Nickel/Bipyridine11057687280
Ruthenium/Arsine8018391380
Copper/Phenanthroline10037184220

Nickel-based catalytic systems represent an alternative approach for stereoselective acrylonitrile synthesis [7]. These systems typically require higher temperatures and pressures compared to palladium catalysts but can be more cost-effective for large-scale applications [7]. The nickel/bipyridine system has shown particular promise for achieving good conversion rates while maintaining reasonable selectivity [7].

Ruthenium catalysts with arsine ligands offer another viable option for stereoselective synthesis [5]. The ruthenium-arsine complexes demonstrate good activity under mild pressure conditions and can achieve conversion rates comparable to palladium systems [5]. The coupling constant values of 16.0-16.7 Hz observed in nuclear magnetic resonance spectroscopy confirm the trans configuration of the resulting products [5].

Copper-based catalytic systems, while generally less active than noble metal catalysts, provide an economical alternative for industrial applications [7]. The copper/phenanthroline system requires moderate pressure conditions and can achieve acceptable conversion rates for commercial production [7]. These systems are particularly attractive for large-scale synthesis where cost considerations are paramount [7].

Solvent Effects and Reaction Kinetics

Solvent selection plays a crucial role in determining both reaction rates and product selectivity in the synthesis of (2Z)-2-(4-chlorophenyl)-3-(3-nitrophenyl)acrylonitrile [8] [9]. The nature of the solvent can significantly influence reaction mechanisms through differential solvation of starting materials and transition states [8]. Polar solvents generally enhance reaction rates by stabilizing charged intermediates formed during the condensation process [9].

The kinetic behavior of acrylonitrile synthesis is strongly influenced by solvent polarity [10] [11]. High dielectric constant solvents such as acetonitrile and dimethylformamide promote faster reaction rates compared to non-polar alternatives [9]. This enhancement occurs through preferential stabilization of the transition state relative to the ground state reactants [8]. The equilibrium-solvent effects become particularly pronounced when the transition state exhibits greater charge separation than the starting materials [8].

SolventDielectric ConstantReaction Rate (relative)Product Yield (%)Z-Isomer Selectivity (%)
Ethanol24.31.08589
Methanol32.71.28891
Acetonitrile37.51.89395
Dimethylformamide36.71.69092
Toluene2.40.46881

Polar protic solvents such as methanol and ethanol provide hydrogen bonding capabilities that can stabilize ionic intermediates [9] [12]. These solvents are capable of forming strong intermolecular attractions with charged species, thereby lowering activation barriers and increasing reaction rates [9]. The protic hydrogen atoms can interact strongly with anions while lone pairs on oxygen atoms stabilize cations [9].

Temperature effects on reaction kinetics follow typical Arrhenius behavior, with reaction rates increasing exponentially with temperature [13] [14]. However, excessive temperatures can lead to competing side reactions and reduced selectivity [13]. The optimal temperature range for maintaining both high reaction rates and good selectivity typically falls between 60-90°C for most solvent systems [14].

Acetonitrile has emerged as a particularly effective solvent for acrylonitrile synthesis due to its high dielectric constant and aprotic nature [9] [12]. This solvent provides excellent solvation of charged intermediates without competing hydrogen bonding interactions that might interfere with the reaction mechanism [12]. The use of acetonitrile consistently results in higher yields and improved stereoselectivity compared to other solvent options [4].

Reaction kinetics studies have revealed that the rate-determining step in Knoevenagel condensation typically involves enolate formation rather than the subsequent condensation step [15]. This finding has important implications for catalyst selection and reaction optimization [15]. Solvents that facilitate enolate formation through effective charge stabilization generally produce faster overall reaction rates [11].

Purification Techniques and Yield Optimization

The purification of (2Z)-2-(4-chlorophenyl)-3-(3-nitrophenyl)acrylonitrile requires careful selection of appropriate techniques to achieve high purity while maintaining acceptable recovery yields [16] [17]. Column chromatography represents the most widely employed method for purifying acrylonitrile derivatives due to its versatility and effectiveness [16] [18]. The technique utilizes differential adsorption on stationary phases such as silica gel to separate compounds based on polarity differences [16].

Column chromatography employs silica gel as the stationary phase, which interacts strongly with polar compounds while exhibiting weaker interactions with non-polar molecules [16]. The mobile phase typically consists of organic solvent mixtures with carefully controlled polarity gradients [16]. Non-polar solvents elute non-polar compounds first, while increasingly polar solvents are required to elute more polar components [16]. This systematic approach enables efficient separation of the desired acrylonitrile product from reaction impurities [18].

Purification MethodRecovery Yield (%)Purity Achieved (%)Time Required (hours)Cost Effectiveness
Column Chromatography92983High
Recrystallization88966Medium
Distillation85942Medium
Liquid-Liquid Extraction79891High

Recrystallization provides an alternative purification approach that exploits differences in solubility between the desired product and impurities [19]. The technique involves dissolving the crude material in a hot solvent followed by controlled cooling to promote crystal formation [19]. The choice of recrystallization solvent is critical, requiring high solubility of the compound at elevated temperatures and low solubility at room temperature [19]. Slow cooling rates generally produce larger, purer crystals while rapid cooling may trap impurities within the crystal lattice [19].

Distillation techniques can be employed for purification when the acrylonitrile product exhibits appropriate volatility characteristics [20] [17]. Simple distillation is effective when impurities have significantly different boiling points from the desired product [20]. Vacuum distillation may be necessary for temperature-sensitive compounds to prevent thermal decomposition [20]. This technique reduces the boiling point by lowering the system pressure, enabling distillation at temperatures below the normal decomposition point [20].

Water washing represents a specialized purification technique particularly relevant for acrylonitrile compounds [17]. This method exploits the limited water solubility of acrylonitrile to remove polar impurities while retaining the desired product [17]. The water washing step effectively reduces acetaldehyde, lactonitrile, and hydrogen cyanide impurities to levels below 0.002% [17]. Following water treatment, dehydration using activated alumina or distillation removes residual water from the product [17].

Liquid-liquid extraction offers rapid purification for specific applications where time efficiency is paramount [21]. This technique relies on differential partitioning of compounds between immiscible solvent phases [21]. Organic solvents such as phenol-chloroform mixtures can effectively separate the acrylonitrile product from aqueous-soluble impurities [21]. The method is particularly useful for preliminary purification steps before employing more sophisticated techniques [21].

Yield optimization strategies focus on minimizing material losses during purification while maximizing product purity [22]. The selection of purification techniques should consider the specific impurity profile of the crude reaction mixture [22]. Multiple purification steps may be necessary to achieve pharmaceutical-grade purity levels [22]. Sequential application of different purification methods often provides superior results compared to relying on a single technique [22].

XLogP3

4.2

Dates

Last modified: 08-15-2023

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